Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

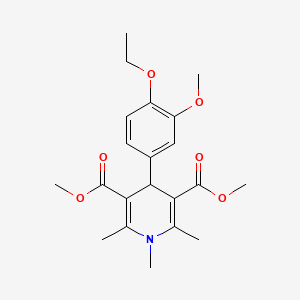

Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS: 6048-41-5) is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a substituted phenyl ring at the 4-position and methyl/ester groups at the 1,2,3,5,6-positions. Its molecular formula is C₁₉H₂₃NO₅ (MW: 345.39 g/mol) . The substituents—ethoxy and methoxy groups on the phenyl ring—modulate electronic and steric properties, influencing bioavailability and receptor interactions .

Properties

Molecular Formula |

C21H27NO6 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

dimethyl 4-(4-ethoxy-3-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H27NO6/c1-8-28-15-10-9-14(11-16(15)25-5)19-17(20(23)26-6)12(2)22(4)13(3)18(19)21(24)27-7/h9-11,19H,8H2,1-7H3 |

InChI Key |

YBCZWUYEKWZZTE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC)OC |

Origin of Product |

United States |

Biological Activity

Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate (often referred to as a derivative of Hantzsch 1,4-dihydropyridines) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Overview of Hantzsch Dihydropyridines

Hantzsch 1,4-dihydropyridines (DHPs) are known for their pharmacological versatility. They exhibit various biological activities including:

- Vasodilatory effects

- Antihypertensive properties

- Bronchodilation

- Hepatoprotection

- Anti-tumor and anti-mutagenic activities

- Neuroprotection and cognitive enhancement

The compound is structurally similar to other DHPs that have been employed as calcium channel blockers (e.g., Nifedipine) and have shown efficacy in treating conditions like congestive heart failure .

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dihydropyridine ring system that is crucial for its biological activity. The presence of ethoxy and methoxy groups on the phenyl ring contributes to its lipophilicity and potential interactions with biological membranes .

Vasodilatory and Antihypertensive Effects

Research indicates that compounds within the DHP class can induce vasodilation through the inhibition of calcium channels in vascular smooth muscle cells. This mechanism leads to decreased vascular resistance and lowered blood pressure. Studies have demonstrated that derivatives similar to Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine exhibit significant antihypertensive effects in animal models .

Neuroprotective Properties

Certain DHP derivatives have been explored for their neuroprotective effects. They may enhance cognitive functions by modulating calcium influx in neurons, thereby protecting against excitotoxicity. This has implications for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Anti-cancer Activity

Preliminary investigations have suggested that some DHPs possess anti-cancer properties. They may inhibit tumor cell proliferation and induce apoptosis through various pathways including the modulation of signaling cascades involved in cell survival .

Case Studies

Several studies have highlighted the biological activities of DHP derivatives:

- Vasodilatory Study : A study involving a related DHP compound showed a significant reduction in systolic blood pressure in hypertensive rat models when administered at doses ranging from 10 to 30 mg/kg .

- Neuroprotection : In vitro studies demonstrated that certain DHPs could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of intracellular calcium levels .

- Anti-cancer Research : Research indicated that specific DHP derivatives inhibited proliferation in various cancer cell lines (e.g., breast and prostate cancer) by inducing cell cycle arrest at the G0/G1 phase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related 1,4-DHPs:

Spectroscopic and Crystallographic Data

- ¹H NMR: δ 2.34 (s, CH₃), 5.25 (s, H4), 7.06–8.37 (m, Ar-H) .

- Diisobutyl Analogue : Crystallographic analysis reveals a flattened boat conformation for the 1,4-DHP ring (puckering parameters Q = 0.3036 Å, θ = 73.2°), stabilized by intermolecular N–H···O and O–H···O hydrogen bonds .

Solubility and Bioavailability

- Ester vs. Amide Groups : Diisobutyl esters () have higher logP values (~3.2) compared to dimethyl esters (~2.5), suggesting improved membrane permeability .

- Methoxy/Ethoxy Substitutions : Electron-donating groups (e.g., 4-ethoxy-3-methoxy in the target compound) enhance metabolic stability by reducing oxidative degradation .

Key Research Findings and Implications

Structure-Activity Relationships :

- 3,5-Ester groups are critical for calcium channel activity; bulkier esters (e.g., diisobutyl) prolong half-life but reduce aqueous solubility .

- Methoxy/ethoxy substituents on the phenyl ring optimize binding to vascular smooth muscle receptors .

Crystallographic Insights :

- Asymmetric unit packing (e.g., ) reveals role of weak C–H···π interactions in stabilizing crystal lattices, relevant for polymorph design .

Synthetic Challenges :

- Mixed ester derivatives (e.g., ) require precise stoichiometry to avoid side products, complicating scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.